Iron(III) Affinity: Schizokinen vs. Desferrioxamine B (DFO)
Schizokinen exhibits a significantly higher iron(III) binding affinity than the clinically used trihydroxamate siderophore desferrioxamine B. This difference is directly attributed to the substitution of one hydroxamate function by an α-hydroxycarboxylate grouping from the citrate backbone .
| Evidence Dimension | Iron(III) binding affinity (log KFeIII, FeL complex) |
|---|---|
| Target Compound Data | log KFeIII = 36.2 |
| Comparator Or Baseline | Desferrioxamine B (log KFeIII = 30.6) |
| Quantified Difference | Δ log KFeIII = 5.6 (approximately 400,000-fold higher affinity) |
| Conditions | Potentiometric titration, aqueous solution, reported at standard conditions (Dalton Trans. 2019) |
Why This Matters
This 5.6 log-unit advantage in iron affinity directly impacts experimental outcomes in iron-limited systems, making schizokinen a more potent competitor for iron than DFO, which is critical for studies where maximal iron scavenging is required.
